molecular formula C22H21NO2 B2954497 N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)NAPHTHALENE-1-CARBOXAMIDE CAS No. 1421476-24-5

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)NAPHTHALENE-1-CARBOXAMIDE

Cat. No.: B2954497
CAS No.: 1421476-24-5
M. Wt: 331.415
InChI Key: KDJAQNJNWLXHLB-UHFFFAOYSA-N
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Description

N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)naphthalene-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a naphthalene ring system substituted with a carboxamide group, and a side chain containing cyclopropyl, hydroxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)naphthalene-1-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Naphthalene Carboxylic Acid: Starting with naphthalene, a Friedel-Crafts acylation reaction is performed using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form naphthalene carboxylic acid.

    Amidation: The naphthalene carboxylic acid is then converted to its corresponding carboxamide by reacting with an amine, such as 2-cyclopropyl-2-hydroxy-2-phenylethylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)naphthalene-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nitric acid, halogens (chlorine, bromine), Lewis acids as catalysts.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an amine from the carboxamide group.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)naphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)naphthalene-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy and carboxamide groups allows for hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxy-2-phenylethyl)naphthalene-1-carboxamide: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    N-(2-Cyclopropyl-2-hydroxyethyl)naphthalene-1-carboxamide: Lacks the phenyl group, which may influence its chemical properties and interactions.

    N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)benzoic acid:

Uniqueness

N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)naphthalene-1-carboxamide is unique due to the combination of its structural features, including the naphthalene ring, cyclopropyl group, hydroxy group, and phenyl group. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c24-21(20-12-6-8-16-7-4-5-11-19(16)20)23-15-22(25,18-13-14-18)17-9-2-1-3-10-17/h1-12,18,25H,13-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJAQNJNWLXHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC=CC3=CC=CC=C32)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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